

# Application Notes and Protocols: Pharmacokinetics of AL-801 in Human Subjects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ALZ-801, also known as valiltramiprosate, is an oral small-molecule prodrug of tramiprosate developed for the treatment of Alzheimer's disease. As a valine-conjugated prodrug, ALZ-801 offers improved pharmacokinetic properties and gastrointestinal tolerability compared to its active agent, tramiprosate. Tramiprosate inhibits the formation of neurotoxic beta-amyloid (A $\beta$ ) oligomers, a key pathological hallmark of Alzheimer's disease. These application notes provide a comprehensive overview of the pharmacokinetics of ALZ-801 in human subjects, based on data from Phase 1 and Phase 2 clinical trials. Detailed experimental protocols and visualizations are included to guide researchers in this field.

# Data Presentation: Pharmacokinetics of ALZ-801 and its Metabolites

The pharmacokinetic profile of ALZ-801 and its active metabolite, tramiprosate, has been evaluated in healthy volunteers and patients with early Alzheimer's disease. The following tables summarize the key pharmacokinetic parameters from these studies.

# Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Fasted



Volunteers[1]

| ALZ-801<br>Dose (mg) | Analyte | Cmax<br>(ng/mL) | Tmax (h)    | AUC<br>(ng·h/mL) | t½ (h) |
|----------------------|---------|-----------------|-------------|------------------|--------|
| 100                  | ALZ-801 | -               | 0.51 - 0.75 | -                | -      |
| Tramiprosate         | -       | 1.05 - 2.0      | -           | -                |        |
| 172                  | ALZ-801 | -               | 0.51 - 0.75 | -                | -      |
| Tramiprosate         | -       | 1.05 - 2.0      | -           | -                |        |
| 300                  | ALZ-801 | -               | 0.51 - 0.75 | -                | -      |
| Tramiprosate         | -       | 1.05 - 2.0      | -           | -                |        |

Note: Specific Cmax and AUC values were not detailed in the provided search results. The original publication "Hey et al., Clinical Pharmacokinetics, 2018" should be consulted for this detailed data.

Table 2: Multiple Ascending Dose (MAD)

Pharmacokinetics of ALZ-801 and Tramiprosate in

Healthy Volunteers (14-day dosing)[1][2]

| ALZ-801 Dose             | Analyte      | Key Findings                                                                                  |
|--------------------------|--------------|-----------------------------------------------------------------------------------------------|
| Up to 342 mg twice daily | Tramiprosate | Excellent dose-proportionality.  No accumulation or decrease in plasma exposure over 14 days. |

Note: Specific pharmacokinetic parameter values for the MAD study were not available in the search results. The primary publication should be referenced for detailed data.

### Table 3: Effect of Food on Single Dose Pharmacokinetics of ALZ-801 Immediate-Release Tablet in Healthy Volunteers[1][2]



| Condition      | Key Findings                                                                                                                                                                |  |  |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Fed vs. Fasted | Administration of ALZ-801 with food markedly reduced the incidence of gastrointestinal symptoms. Plasma tramiprosate exposure (AUC) was not significantly affected by food. |  |  |

Table 4: Steady-State Pharmacokinetics of ALZ-801 and its Metabolites in APOE4 Carriers with Early Alzheimer's

Disease (265 mg BID for 65 weeks)

| Analyte               | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL)  | t½ (h) |
|-----------------------|--------------|----------|----------------|--------|
| ALZ-801               | 5595         | 1.4      | 11,220 (AUC8h) | 1.2    |
| Tramiprosate          | 1213         | 2.2      | 5229 (AUC8h)   | -      |
| 3-SPA<br>(metabolite) | 440          | -        | 2774 (AUC8h)   | 37.5   |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; BID: Twice daily.

### **Experimental Protocols**

The following section outlines a typical experimental protocol for a clinical pharmacokinetic study of ALZ-801, synthesized from the methodologies described in the cited clinical trials.

### **Study Design and Population**

- Study Type: Randomized, placebo-controlled, single or multiple ascending dose study.
- Subject Population: Healthy male and female adult and elderly volunteers, or patients with early-stage Alzheimer's disease.
- Inclusion Criteria: Age (e.g., 50-80 years), Body Mass Index (BMI) within a specified range, normal health status as confirmed by medical history, physical examination,



electrocardiogram (ECG), and clinical laboratory tests. For patient studies, a diagnosis of early Alzheimer's disease with confirmed biomarker status (e.g., APOE4 carrier) is required.

- Exclusion Criteria: History of significant medical conditions, use of concomitant medications that may interfere with the study drug, and pregnancy or lactation.
- Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.

#### **Dosing and Administration**

- Formulation: ALZ-801 administered as an immediate-release tablet or loose-filled capsule.
- · Dose Levels:
  - Single Ascending Dose (SAD): Subjects receive a single oral dose of ALZ-801 at escalating dose levels (e.g., 100 mg, 172 mg, 300 mg). A placebo group is included for comparison.
  - Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of ALZ-801 (e.g., once or twice daily for 14 days) at escalating dose levels. A placebo group is included.
- Administration: The drug is administered orally with a standardized volume of water after an
  overnight fast. For food-effect studies, the drug is administered after a standardized high-fat
  meal.

#### **Pharmacokinetic Sampling**

- Sample Matrix: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Urine samples may also be collected.
- Sampling Time Points:
  - SAD: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).



- MAD: Pre-dose on Day 1, and at multiple time points after the last dose on Day 14, similar to the SAD schedule. Trough samples may be collected on intermediate days.
- Sample Handling and Storage: Plasma samples are stored frozen at -20°C or -80°C until analysis.

### **Bioanalytical Method**

- Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
  method is used for the quantitative determination of ALZ-801, tramiprosate, and its
  metabolite 3-sulfopropanoic acid (3-SPA) in plasma.
- Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
- Quantification: The lower limit of quantification (LLOQ) should be sufficient to characterize the concentration-time profile of the analytes.

### **Pharmacokinetic and Statistical Analysis**

- PK Parameters: Non-compartmental analysis (NCA) is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and terminal elimination half-life (t½).
- Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation, median, min, and max) are calculated for the pharmacokinetic parameters at each dose level. Dose proportionality is assessed by analyzing the relationship between dose and exposure (Cmax and AUC).

## Visualizations Mechanism of Action of ALZ-801





Click to download full resolution via product page

Caption: Mechanism of Action of ALZ-801.

## Experimental Workflow for a Pharmacokinetic Study of ALZ-801





Experimental Workflow for ALZ-801 Pharmacokinetic Study

Click to download full resolution via product page

Caption: Experimental Workflow for an ALZ-801 PK Study.



 To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics of AL-801 in Human Subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665307#pharmacokinetics-of-alz-801-in-human-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com